Structural Deviation from High-Potency PPARβ/δ Ligands Determines Functional Outcome
The defining structural difference between Methyl 3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate and the potent inverse agonist ST247 is the complete absence of the 4-(hexylamino)-2-methoxyphenyl group. In ST247, the hexylamino tail occupies a hydrophobic pocket, while the 2-methoxy group participates in a critical hydrogen bond network enabling inverse agonism [1]. The target compound's simple 4-ethoxyphenyl group cannot engage these interactions, predicting a shift to a silent or very weak ligand profile. This SAR inference is directly supported by the functional reclassification observed when modifying these exact substituents: the switch from ST247 (inverse agonist) to PT-S58 (pure antagonist) was achieved solely by altering the para-amino substituent from hexyl to tert-butyl [1].
| Evidence Dimension | PPARβ/δ Functional Classification |
|---|---|
| Target Compound Data | Predicted silent/very weak ligand (based on absence of essential H-bond donors and hydrophobic anchor). |
| Comparator Or Baseline | ST247 (methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate): Potent inverse agonist (IC50 = 19 nM) . PT-S58 (methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate): Pure antagonist (IC50 = 98 nM) . |
| Quantified Difference | Complete loss of the functional aniline motif predicts >100-fold or more reduction in binding affinity compared to ST247. |
| Conditions | PPARβ/δ ligand-binding domain (LBD) co-regulator interaction assay [1]. |
Why This Matters
For researchers requiring a negative control compound that retains the thiophene-2-carboxylate scaffold but lacks PPARβ/δ modulatory activity, this compound is the rational choice over potent tool compounds.
- [1] Naruhn, S., Toth, P. M., Adhikary, T., Kaddatz, K., Pape, V., Dörr, S., Klebe, G., Müller-Brüsselbach, S., Diederich, W. E., & Müller, R. (2011). High-affinity Peroxisome Proliferator-Activated Receptor β/δ-specific Ligands With Pure Antagonistic or Inverse Agonistic Properties. Molecular Pharmacology, 80(5), 828–838. View Source
